molecular formula C19H21N5O B2864777 N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide CAS No. 894068-52-1

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide

Cat. No.: B2864777
CAS No.: 894068-52-1
M. Wt: 335.411
InChI Key: PAXHWANCSPKWSD-UHFFFAOYSA-N
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Description

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide is a complex organic compound belonging to the class of phenylpyridazines[_{{{CITATION{{{1{N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl ...](https://go.drugbank.com/drugs/DB04154). This compound features a triazolo[4,3-b]pyridazine core substituted with a phenyl group and a cyclohexanecarboxamide moiety[{{{CITATION{{{_1{N-Methyl-N-3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate diketone precursors

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a suitable electrophile.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biological research, it has been studied for its potential as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression.

Medicine: The compound has shown promise in preclinical studies for its antitumor activity. It has been evaluated for its ability to inhibit excessive lung inflammatory reactions and metastasis of lung cancer[_{{{CITATION{{{_3{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

Industry: In the pharmaceutical industry, this compound is being explored for its potential use in the development of new therapeutic agents[_{{{CITATION{{{_3{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. Its unique structure and biological activity make it a valuable candidate for drug discovery and development.

Mechanism of Action

The mechanism by which N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide exerts its effects involves the inhibition of specific molecular targets. The compound interacts with c-Met and Pim-1, leading to the suppression of their kinase activities. This inhibition disrupts signaling pathways involved in cell proliferation and survival, thereby exerting antitumor effects.

Comparison with Similar Compounds

  • N-methyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

  • N-methyl-N-[3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide

Uniqueness: N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide stands out due to its unique cyclohexanecarboxamide moiety, which contributes to its distinct biological activity and potential therapeutic applications[_{{{CITATION{{{_3{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

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Properties

IUPAC Name

N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-13-21-22-18-12-11-17(23-24(13)18)14-7-9-16(10-8-14)20-19(25)15-5-3-2-4-6-15/h7-12,15H,2-6H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXHWANCSPKWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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